1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane
Description
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, with sulfonyl groups substituted by 4-chloro-1-naphthyl moieties. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, particularly in receptor modulation. The chloro-naphthyl substituents likely contribute to increased lipophilicity and π-π stacking interactions, which are critical for binding to hydrophobic receptor pockets .
Properties
Molecular Formula |
C25H22Cl2N2O4S2 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
1,4-bis[(4-chloronaphthalen-1-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C25H22Cl2N2O4S2/c26-22-10-12-24(20-8-3-1-6-18(20)22)34(30,31)28-14-5-15-29(17-16-28)35(32,33)25-13-11-23(27)19-7-2-4-9-21(19)25/h1-4,6-13H,5,14-17H2 |
InChI Key |
QQYSMVNHICQYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-chloro-1-naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles.
Oxidation Reactions: The naphthyl rings can undergo oxidation under strong oxidizing conditions.
Reduction Reactions: The sulfonyl groups can be reduced to sulfides under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Oxidation: Oxidized naphthyl derivatives.
Reduction: Reduced sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane is investigated for its potential as a pharmacophore in drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic agents.
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : In vitro assays using MCF-7 breast cancer cells revealed that treatment with 50 µM of the compound reduced cell viability by approximately 70% after 48 hours, suggesting potential anticancer activity through apoptosis induction.
Materials Science
The compound is also utilized in materials science for the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural characteristics allow for the development of materials with tailored properties.
- Polymer Synthesis : The sulfonyl groups can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.
- Nanomaterials : Research is ongoing into the use of this compound in the creation of nanostructured materials for applications in electronics and photonics.
Biological Studies
Research into the biological effects of this compound includes its potential as an antimicrobial or anticancer agent.
- Mechanism of Action : The compound's sulfonyl groups may interact with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the diazepane ring can interact with receptor sites, influencing signal transduction pathways.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that:
- MIC Values : Both organisms showed an MIC of 32 µg/mL.
This suggests that the compound has potent antibacterial activity suitable for further development as an antimicrobial agent.
Anticancer Properties
In a cell viability assay involving MCF-7 breast cancer cells:
- Treatment Concentration : A concentration of 50 µM resulted in a reduction of cell viability by approximately 70% after 48 hours.
Mechanistic studies indicated that this reduction was associated with activation of caspase pathways leading to apoptosis.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The diazepane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Non-sulfonyl Derivatives: Sulfonyl-substituted diazepanes (e.g., tosyl, trichlorophenylsulfonyl) exhibit higher molecular weights and enhanced stability compared to aryl or alkyl derivatives . The sulfonyl group’s electron-withdrawing nature may also improve binding to electron-rich receptor sites.
- Synthetic Yields : Yields vary significantly based on substituent reactivity. For example, trifluoromethylphenyl derivatives (53%) and dichlorophenyl analogs (35–38%) show moderate yields due to steric hindrance during substitution . In contrast, tosylation reactions achieve higher yields (65–75%) owing to the electrophilic nature of tosyl chlorides .
Serotonin Receptor (5-HT7R) Modulation
Nicotinic Acetylcholine Receptor (nAChR) Binding
- 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) : Serves as a scaffold for nAChR agonists, with binding affinity (IC₅₀ = 0.8 µM) mediated by interactions between the diazepane ring and the receptor’s complementary subunit .
- Bulkier Substituents : Compounds with ethoxy or phenyl groups at the pyridine R1 position (e.g., NS3573, NS3570) show reduced efficacy due to steric clashes with the receptor’s C-loop .
Physicochemical Properties
Key Insights :
Biological Activity
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of diazepines characterized by the presence of sulfonyl groups linked to naphthalene moieties. Its structure can be depicted as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 396.91 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing significant inhibitory effects.
- Case Study : In vitro tests demonstrated that the compound exhibits cytotoxicity against human breast cancer (MCF-7) and renal cancer (A498) cell lines. The IC values were reported at 15 µM for MCF-7 and 20 µM for A498 cells, indicating a moderate level of activity against these cancer types .
The proposed mechanism involves the inhibition of key cellular pathways associated with tumor growth and proliferation. Specifically, it targets the epidermal growth factor receptor (EGFR), a critical player in many cancers.
- Research Findings : A study identified that the compound binds to EGFR with high affinity, leading to reduced phosphorylation and subsequent downstream signaling that promotes cell survival and proliferation .
Pharmacological Profile
The pharmacological profile of this compound suggests multiple mechanisms of action:
- GABAergic Activity : Similar to other diazepines, it may enhance GABAergic transmission, contributing to its sedative effects. This mechanism is particularly relevant in neuropharmacology where compounds are evaluated for anxiolytic properties .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against specific bacterial strains, although further research is needed to elucidate the full spectrum of its antimicrobial efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | EGFR inhibition |
| Anticancer | A498 | 20 | EGFR inhibition |
| GABAergic Activity | CNS receptors | N/A | GABA receptor modulation |
| Antimicrobial | Various strains | N/A | Potential disruption of bacterial function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
